N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzyl chloride with diethylamine to form N,N-diethyl-2-methoxybenzylamine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1,3-propanediamine
- N,N-dimethyl-1,3-propanediamine
- N,N-diethyl-N’-(2-hydroxybenzyl)propane-1,3-diamine
Uniqueness
N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and potentially its biological activity compared to similar compounds.
Properties
CAS No. |
854650-16-1 |
---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H26N2O/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
InChI Key |
SRTSMDOWGHWXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.